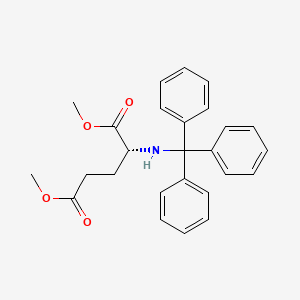

Dimethyl N-(triphenylmethyl)-D-glutamate

Description

Dimethyl N-(triphenylmethyl)-D-glutamate is a synthetic derivative of D-glutamate, characterized by a dimethyl esterification of the carboxyl groups and a triphenylmethyl (trityl) group protecting the amine moiety. The trityl group enhances steric bulk and lipophilicity, which may influence solubility, metabolic stability, and enzyme interactions .

Properties

CAS No. |

192803-60-4 |

|---|---|

Molecular Formula |

C26H27NO4 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

dimethyl (2R)-2-(tritylamino)pentanedioate |

InChI |

InChI=1S/C26H27NO4/c1-30-24(28)19-18-23(25(29)31-2)27-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,27H,18-19H2,1-2H3/t23-/m1/s1 |

InChI Key |

VAFPFMDUFOWFRT-HSZRJFAPSA-N |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-(triphenylmethyl)-D-glutamate typically involves the protection of the amino group of D-glutamate with a triphenylmethyl group. This can be achieved through the reaction of D-glutamate with triphenylmethyl chloride in the presence of a base such as pyridine. The resulting intermediate is then methylated using dimethyl sulfate or a similar methylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(triphenylmethyl)-D-glutamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the glutamate moiety.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Compounds with different functional groups replacing the trityl group.

Scientific Research Applications

Dimethyl N-(triphenylmethyl)-D-glutamate has several applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.

Biology: Studied for its potential role in modifying biological molecules and pathways.

Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeted therapy.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Dimethyl N-(triphenylmethyl)-D-glutamate involves its ability to interact with specific molecular targets and pathways. The trityl group can act as a protective group, preventing unwanted reactions during synthesis. Additionally, the compound can modulate the activity of enzymes and receptors through its structural features, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares dimethyl N-(triphenylmethyl)-D-glutamate with related compounds based on molecular features and substituents:

Key Observations :

- Steric Effects : The trityl group in the target compound likely reduces enzymatic degradation compared to smaller N-protecting groups (e.g., trifluoroacetyl) .

- Chirality : D-Glutamate derivatives (vs. L-forms) may exhibit distinct metabolic fates, as D-glutamate is enriched in mammalian brain regions and linked to cognitive function .

- Solubility : Polar substituents (e.g., 4-methoxyphenyl) improve aqueous solubility, whereas trityl enhances membrane permeability .

D-Glutamate Metabolism Pathways

D-Glutamate is metabolized via mitochondrial D-glutamate cyclase (encoded by 9030617O03Rik in mice), converting it to 5-oxo-D-proline . This pathway is critical in heart mitochondria and may be perturbed by structural analogs:

- Trityl-Protected Analogs : The bulky trityl group could inhibit cyclase activity, leading to D-glutamate accumulation, as seen in 9030617O03Rik-deficient mice .

- Esterified Derivatives : Dimethyl esters are prone to hydrolysis in vivo, releasing free D-glutamate, which activates pathways like "D-glutamine and D-glutamate metabolism" implicated in cardiac repair .

Enzymatic Interactions

- MurD Ligase : Bacterial UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD) incorporates D-glutamate into cell walls. Trityl-protected analogs may inhibit MurD by steric hindrance, similar to substrate-free "open" conformations of the enzyme .

- Antimicrobial Potential: Unlike L-glutamate derivatives, D-forms could target bacterial enzymes (e.g., MurD), though transport limitations (as in E. coli WM335 ) may reduce efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.